molecular formula C22H18N4O4 B12221684 N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B12221684
M. Wt: 402.4 g/mol
InChI Key: LMGCKSFLYGPPKU-UHFFFAOYSA-N
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Description

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound featuring a pyrrolidine ring, a phenoxyphenyl group, and a pyridine carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the phenoxyphenyl group and the pyridine carbohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N’-phenyl-N-(2-phenylethyl)thiourea
  • N-[2,5-Dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-N’-(phenylacetyl)propanehydrazide
  • N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide

Uniqueness

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C22H18N4O4/c27-20-14-19(24-25-21(28)15-10-12-23-13-11-15)22(29)26(20)16-6-8-18(9-7-16)30-17-4-2-1-3-5-17/h1-13,19,24H,14H2,(H,25,28)

InChI Key

LMGCKSFLYGPPKU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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